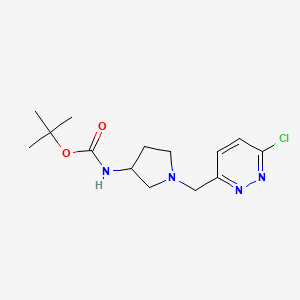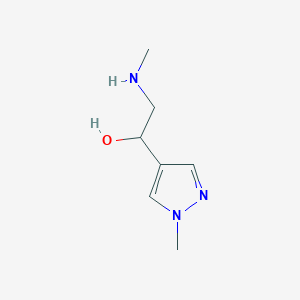
2-Hydroxy-2-(4-quinolyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(quinolin-4-yl)acetic acid is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-hydroxy-2-(quinolin-4-yl)acetic acid, can be achieved through various established protocols. Some of the conventional named reactions used for the synthesis of quinoline rings include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve different starting materials and reaction conditions, such as the use of aniline and glycerol in the Skraup synthesis or the condensation of ortho-substituted aniline with aldehydes or ketones in the Friedlander synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(quinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding dihydroquinoline forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-2-(quinolin-4-yl)acetic acid can yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(quinolin-4-yl)acetic acid has a wide range of scientific research applications due to its biological and pharmacological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-(quinolin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some quinoline derivatives act as inhibitors of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, quinoline derivatives can interact with the NMDA receptor, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-hydroxy-2-(quinolin-4-yl)acetic acid include:
2-Hydroxyquinoline: Known for its antibacterial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and has shown antiviral activity.
Quinoline-2,4-dione: Studied for its potential anticancer and anti-inflammatory activities.
Uniqueness
What sets 2-hydroxy-2-(quinolin-4-yl)acetic acid apart from these similar compounds is its unique combination of a quinoline ring with a hydroxyacetic acid moiety. This structure allows it to participate in a broader range of chemical reactions and enhances its potential biological activities .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-hydroxy-2-quinolin-4-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-6-12-9-4-2-1-3-7(8)9/h1-6,10,13H,(H,14,15) |
InChI-Schlüssel |
CLERFJBHXLGIEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)


